7-(2-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
The compound 7-(2-chlorophenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by:
- Core structure: A fused bicyclic aromatic system (triazolo[1,5-a]pyrimidine).
- Substituents:
- Position 7: 2-Chlorophenyl group (electron-withdrawing, steric bulk).
- Position 5: Methyl group (hydrophobic contribution).
- Position 2: Methylsulfanyl (thioether, enhances lipophilicity).
- Position 6: N-Phenyl carboxamide (hydrogen-bonding capability, polar moiety).
The compound’s synthesis involves multi-step reactions, with structural validation via NMR, IR, and mass spectrometry, as seen in analogous derivatives .
Properties
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-12-16(18(27)23-13-8-4-3-5-9-13)17(14-10-6-7-11-15(14)21)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBGKPWYKIZHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the reaction of aminotriazoles with various electrophilic agents. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, eco-friendly method results in good yields and demonstrates broad substrate scope and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The reaction conditions are optimized to ensure high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
7-(2-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methylsulfanyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 7-(2-chlorophenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit various pharmacological effects:
1. Anticancer Activity:
- Mechanism: The compound has been shown to induce apoptosis in cancer cells through various pathways. Studies have highlighted its potential to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- Case Studies: A series of derivatives were synthesized and evaluated for cytotoxicity against these cell lines. Notably, certain derivatives demonstrated enhanced potency compared to established chemotherapeutics like cisplatin .
2. Anti-inflammatory Effects:
- Mechanism: Triazolo-pyrimidines have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- Research Findings: Recent studies have focused on the structure-activity relationships (SAR) of pyrimidine derivatives, revealing that modifications can significantly enhance anti-inflammatory activity .
3. Antimicrobial Properties:
- Mechanism: The presence of the methylsulfanyl group contributes to the antimicrobial activity of similar compounds by disrupting microbial cell membranes.
- Research Findings: Compounds derived from this family have shown efficacy against various pathogenic bacteria and fungi .
Synthesis Approaches
The synthesis of this compound can be achieved through several methodologies:
1. Microwave-Assisted Synthesis:
- This eco-friendly method allows for rapid synthesis under mild conditions without the need for catalysts or additives .
2. One-Pot Reactions:
- A multi-component reaction strategy has been developed to synthesize highly substituted triazolo-pyrimidines efficiently .
Data Tables
Mechanism of Action
The mechanism of action of 7-(2-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Analogs
The compound is compared to two closely related derivatives:
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate .
2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine .
Structural and Physicochemical Comparison
Implications of Structural Differences
Aromaticity vs. Saturation: The target compound’s fully aromatic core enhances planarity and π-π stacking interactions, critical for binding to biological targets like enzymes or receptors.
Carboxamide vs. Ester at Position 6 :
- The carboxamide group in the target compound provides hydrogen-bonding capability, which may enhance interactions with polar residues in active sites. The ethyl carboxylate analog lacks this feature, relying on hydrophobic interactions .
Substituent Effects at Position 7: The 2-chlorophenyl group in the target compound offers steric hindrance and electron-withdrawing effects, which can modulate electronic properties and steric fit in target binding pockets. The phenoxyphenyl analog’s bulkier 4-phenoxyphenyl group may reduce penetration into hydrophobic pockets but increase affinity for larger binding sites .
Research Findings and Methodological Insights
- Dereplication via Molecular Networking: Structural analogs can be identified using MS/MS-based molecular networking, where cosine scores quantify spectral similarity. For example, the target compound and its ethyl carboxylate analog may share high cosine scores (>0.8) due to overlapping fragmentation patterns, while the phenoxyphenyl analog would score lower .
Stability and Reactivity :
The target compound’s aromatic core and carboxamide group suggest greater stability compared to the partially saturated ethyl carboxylate analog, which may undergo ring-opening reactions under acidic conditions .Biological Activity Trends : While specific data for the target compound are unavailable, analogous triazolo[1,5-a]pyrimidines with carboxamide groups show enhanced antimicrobial and kinase inhibitory activities compared to ester derivatives, highlighting the importance of hydrogen-bonding motifs .
Biological Activity
The compound 7-(2-chlorophenyl)-5-methyl-2-(methylsulfanyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family, known for its diverse biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by various studies and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring linked to a chlorophenyl group and a methylsulfanyl substituent, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to the target compound exhibited significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 14 |
| Target Compound | Pseudomonas aeruginosa | 12 |
The target compound demonstrated moderate activity against Gram-positive bacteria but lower efficacy against Gram-negative strains like Pseudomonas aeruginosa .
Anticancer Activity
The anticancer properties of the compound were evaluated using various cancer cell lines. The results indicated that the compound exhibits notable cytotoxic effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
The IC50 values indicate that the target compound is particularly effective against HepG-2 and MCF-7 cell lines, suggesting its potential as an anticancer agent .
The mechanism underlying the biological activities of this compound involves interaction with specific cellular targets. For example, it has been suggested that triazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways. The presence of the methylsulfanyl and chlorophenyl groups may enhance its binding affinity to these targets.
Case Studies
Several case studies have been published that explore the synthesis and biological evaluation of similar compounds:
- Study on Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their antimicrobial and anticancer properties. The findings indicated that modifications on the phenyl rings significantly influenced their biological activity .
- In Vivo Evaluation : Another study performed in vivo tests on animal models to assess the therapeutic potential of triazole derivatives in treating tumors. The results supported the hypothesis that these compounds could be developed into effective anticancer drugs .
Q & A
Q. What synthetic routes are commonly employed for the preparation of triazolopyrimidine derivatives like this compound?
The synthesis typically involves cyclocondensation reactions. For example, ethyl 7-chloromethyl derivatives are synthesized via multi-step protocols starting with substituted pyrimidine intermediates. Key steps include chlorination at the 7-position, introduction of methylsulfanyl groups via nucleophilic substitution, and carboxylation at the 6-position. Reaction optimization often uses phosphorous oxychloride or thiol reagents under reflux conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Nuclear magnetic resonance (NMR) confirms substituent positions (e.g., 2-chlorophenyl protons as doublets in aromatic regions). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves bond angles and crystal packing, as demonstrated in related triazolopyrimidine structures .
Q. How do substituents like the 2-chlorophenyl group influence the compound’s physicochemical properties?
The 2-chlorophenyl group enhances lipophilicity and steric bulk, which can affect solubility and intermolecular interactions. Comparative studies of analogs (e.g., trifluoromethyl or methoxy variants) show that electron-withdrawing substituents stabilize the triazolo ring system, as evidenced by crystallographic data and DFT calculations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazolopyrimidines?
Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) require systematic meta-analysis of assay conditions (e.g., cell lines, concentration ranges). Cross-validation using orthogonal assays (e.g., fluorescence-based enzymatic tests vs. cell viability assays) and molecular docking studies can clarify structure-activity relationships (SAR) .
Q. How can factorial design optimize synthetic yield and scalability for this compound?
A 2³ factorial design can evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, refluxing in acetonitrile with a 10% excess of methylsulfanyl reagent may maximize yield. AI-driven platforms (e.g., COMSOL Multiphysics) enable virtual screening of reaction parameters to reduce experimental iterations .
Q. What computational methods predict the compound’s reactivity in novel chemical environments?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects, while QSAR models correlate substituent electronic parameters (e.g., Hammett constants) with reactivity trends observed in analogs .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
Use isotopic labeling (e.g., ¹⁴C-tagged carboxamide) to track metabolic pathways. CRISPR-Cas9 knockout libraries identify target proteins, while surface plasmon resonance (SPR) measures binding kinetics. For enzyme targets, crystallize the compound with purified proteins to resolve binding modes .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference crystallographic data (e.g., bond lengths in vs. ) to identify experimental artifacts (e.g., solvent effects in X-ray studies).
- Experimental Design : Integrate AI tools for automated reaction monitoring (e.g., real-time HPLC coupled with machine learning) to capture transient intermediates .
- Structural Validation : Combine NMR chemical shift prediction software (e.g., ACD/Labs) with experimental spectra to resolve ambiguities in regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
